1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are widely recognized for their psychoactive properties, primarily used in the treatment of anxiety, insomnia, and other related disorders. The specific structure of this compound includes a fluorophenyl group and a 1,3-dihydro-1,4-benzodiazepine core, which contributes to its biological activity and potential therapeutic applications.
The compound can be sourced from various chemical databases and research publications. It is classified under the category of benzodiazepines due to its structural characteristics and pharmacological properties. The compound's IUPAC name is 1-benzyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]urea, with a CAS number of 74858-68-7 and a molecular formula of C24H21FN4O2.
The synthesis of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea involves several key steps:
The synthesis often employs organic solvents and requires precise temperature and pressure controls to optimize yield and purity. Techniques such as high-performance liquid chromatography may be used for purification.
The molecular structure of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea features:
The molecular weight is approximately 416.4 g/mol, with a detailed InChI representation provided as follows:
The compound can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The outcome of these reactions largely depends on the reaction conditions employed.
The mechanism of action for benzodiazepines generally involves modulation of the gamma-Aminobutyric acid (GABA) receptor system in the brain. Specifically:
This results in a calming effect on the central nervous system, contributing to its anxiolytic and sedative properties.
The compound exhibits various physical properties typical of organic compounds:
Key chemical properties include:
The primary applications for 1-(2-fluorophenyl)-3-(2-oxo-5-phenyldihydrobenzodiazepinyl)urea are in scientific research related to pharmacology and medicinal chemistry. Its potential therapeutic uses include:
The construction of the 1,4-benzodiazepin-2-one scaffold necessitates precise sequential reactions. A representative pathway initiates with ortho-phenylenediamine derivatives undergoing condensation with α-halo carbonyl compounds (typically bromoacetyl bromide) in anhydrous dichloromethane at -20°C to form the seven-membered ring . This intermediate undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80-110°C) to yield the 5-phenyl substituted 1,3-dihydro-2H-1,4-benzodiazepin-2-one core. Critical parameters include strict exclusion of moisture during acylation and controlled stoichiometry during ring closure to prevent dimerization [7].
Functionalization at the C3 position requires activation via N-alkylation (using NaH/DMF) followed by nucleophilic displacement. Bromination at C3 using phosphorus tribromide (PBr₃) generates a versatile electrophilic center for subsequent urea coupling. Alternative routes employ 3-amino substituted benzodiazepines as precursors, though yields are compromised by competing side reactions [7]. Optimization studies reveal solvent choice significantly impacts purity: toluene minimizes impurities (<5%) versus tetrahydrofuran (12% byproducts) due to suppressed solvolysis .
Table 1: Comparative Benzodiazepine Core Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Key Impurities |
---|---|---|---|
Acylation-Cyclization | Bromoacetyl bromide, DCM/-20°C; PPA, 110°C | 65-72 | Diacylated byproduct (3-8%) |
Direct Cyclocondensation | Anthranilic acid derivatives, POCl₃ reflux | 58-63 | Chlorinated artifacts (10-15%) |
Reductive Amination | Keto-acid, NaBH₃CN, MeOH reflux | 45-52 | Over-reduction products (18%) |
The installation of the 2-fluorophenyl and urea groups occurs via late-stage coupling to minimize side reactions. Two predominant strategies exist:
(i) Isocyanate-Mediated Coupling: Activated 3-amino-1,4-benzodiazepine reacts with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran under argon at 25°C. This method affords moderate yields (60-68%) but requires extensive purification to remove symmetrical urea byproducts formed via amine-isocyanate oligomerization [8].
(ii) Carbonyldiimidazole (CDI) Activation: The 3-amino intermediate reacts with 1,1'-carbonyldiimidazole (1.2 equiv) in tetrahydrofuran at 60°C for 4 hours, generating an imidazole carbamate in situ. Subsequent addition of 2-fluoroaniline (1.5 equiv) at 80°C for 12 hours furnishes the unsymmetrical urea. This route achieves superior yields (78-85%) and purity (>98% HPLC) by suppressing oligomer formation [8].
The electrophilicity of the C3 position dictates regioselectivity. Computational modeling (DFT-B3LYP/6-31G*) confirms preferential nucleophilic attack at the benzodiazepine C3-NH₂ over the aniline nitrogen due to higher HOMO density (-7.8 eV vs. -8.3 eV) . Microwave-assisted coupling (150°C, 30 min) further enhances efficiency, achieving 89% conversion with 0.5 mol% Zn(OTf)₂ catalysis by accelerating isocyanate formation [7].
The C3 carbon of the benzodiazepine core constitutes a stereogenic center, with biological activity heavily dependent on absolute configuration. Four enantioselective approaches dominate:
(i) Chiral Pool Utilization: (S)-Pyroglutamic acid derivatives serve as precursors for synthesizing enantiopure benzodiazepine intermediates. Stereochemical integrity is maintained via Evans oxazolidinone auxiliaries during acylation steps, though auxiliary removal necessitates additional steps, reducing overall yield to 40-45% [2] .
(ii) Biocatalytic Resolution: Racemic 3-aminobenzodiazepine undergoes kinetic resolution using immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate in methyl tert-butyl ether. The (S)-enantiomer preferentially acetylates (E > 200), leaving the (R)-amine for urea coupling. While efficient (48% yield, >99% ee), substrate solubility limitations constrain scalability [2].
(iii) Asymmetric Hydrogenation: Prochiral 3-methylene benzodiazepines undergo enantioselective reduction using Ru-(S)-BINAP catalyst (1 mol%) under 50 bar H₂ in methanol. This method delivers the (S)-isomer with 92% ee and 95% yield but requires specialized high-pressure equipment [4].
(iv) Cinchona Alkaloid Phase-Transfer Catalysis: Benzodiazepinone cyclization in biphasic toluene/aqueous K₃PO₄ with O-allyl-N-(9-anthracenyl)cinchoninium bromide (2 mol%) induces stereocontrol during urea formation, affording (S)-enantiomer in 85% ee and 76% yield [2] [4]. Optimization of catalyst structure (e.g., tert-butyl substitution) enhances ee to 94% by reinforcing π-π stacking with the benzodiazepine ring [4].
The synthesis of racemic 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea typically achieves higher chemical yields (78-82%) due to fewer purification steps and absence of chiral reagents. However, biological evaluations reveal profound enantiomeric divergence: the (S)-enantiomer (RSV-604) exhibits 40-fold greater potency against respiratory syncytial virus (RSV) in XTT assays (EC₅₀ = 0.12 μM) compared to the (R)-counterpart (EC₅₀ = 4.8 μM) [4]. This necessitates enantioselective routes despite synthetic challenges.
Table 2: Performance Metrics of Racemic vs. Enantioselective Syntheses
Synthetic Approach | Overall Yield (%) | Enantiomeric Excess (%) | RSV EC₅₀ (μM) | Key Limitations |
---|---|---|---|---|
Racemic Synthesis | 78-82 | N/A | 2.7 (mixture) | Low therapeutic index |
Biocatalytic Resolution | 48-52 | >99 (S) | 0.12 (S-enantiomer) | Low mass efficiency |
Asymmetric Hydrogenation | 70-75 | 92 (S) | 0.15 | High-pressure requirements |
Phase-Transfer Catalysis | 65-70 | 94 (S) | 0.13 | Catalyst cost ($120/g) |
Enantiopure production significantly impacts process economics: whereas racemate synthesis costs approximately $850/kg, biocatalytic routes reach $2,200/kg due to enzyme immobilization expenses. Phase-transfer catalysis offers a balance at $1,500/kg with superior ee [2] [4]. Thermodynamic studies reveal the (S)-urea conformation adopts a planar "syn-periplanar" arrangement optimizing H-bonding with Arg₁₀₃ in the RSV nucleoprotein, explaining its enhanced binding (ΔG = -9.8 kcal/mol vs. -7.1 kcal/mol for (R)) [4]. Consequently, despite 18-25% lower chemical yields, enantioselective syntheses deliver 300% higher bioactivity-adjusted output per kilogram, justifying their industrial implementation for clinical-grade material [2] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4